1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol
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Overview
Description
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is a chemical compound belonging to the class of triazolo[4,3-b]pyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones. Subsequent functionalization introduces the pyrrolidin-3-ol moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: Converting the pyrrolidin-3-ol group to its corresponding ketone or carboxylic acid derivatives.
Reduction: Reducing any potential double bonds or carbonyl groups present in the molecule.
Substitution: Replacing hydrogen atoms with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like chromium(VI) oxide or Dess-Martin periodinane.
Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution reactions often involve nucleophiles like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.
Scientific Research Applications
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol has shown potential in several scientific research areas:
Medicine: It has been investigated for its antitumor and anti-inflammatory properties. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Research has explored its role in modulating biological pathways, particularly those involved in cell proliferation and apoptosis.
Industry: Its unique chemical structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes like c-Met and Pim-1, which are involved in cancer progression. The compound's binding to these targets disrupts signaling pathways, leading to the inhibition of tumor growth and metastasis.
Comparison with Similar Compounds
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol is structurally similar to other triazolo[4,3-b]pyridazine derivatives, but its unique substitution pattern and functional groups contribute to its distinct properties. Some similar compounds include:
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl] [4-(2-pyrimidinyl)-1-piperazinyl]methanone
3-methyl-[1,2,4] triazolo [4,3-b] pyridazine compounds used in medicinal preparations
These compounds share the triazolo[4,3-b]pyridazine core but differ in their substituents and functional groups, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-11-12-9-2-3-10(13-15(7)9)14-5-4-8(16)6-14/h2-3,8,16H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCFSFVYZVIUAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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